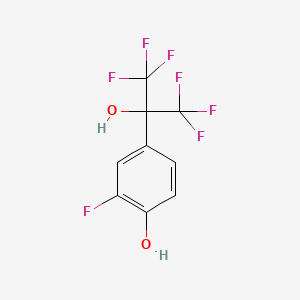

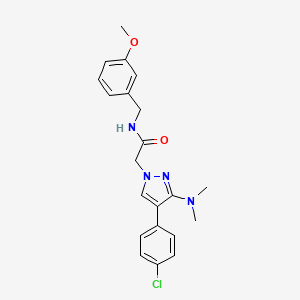

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

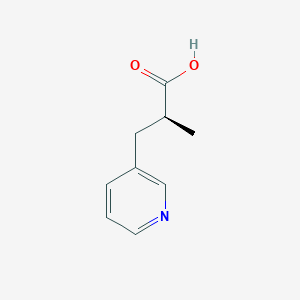

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a chemical compound that includes a hexafluoroisopropanol (HFIP) group . HFIP is a popular solvent in the scientific community due to its unique features compared to its non-fluoro analogue isopropanol .

Synthesis Analysis

The synthesis of compounds involving hexafluoroisopropanol (HFIP) often involves transition metal-catalyzed C–H bond functionalization reactions . HFIP is emerging as a green and sustainable deep eutectic solvent (DES), and a major proportion of Pd-catalyzed C–H functionalization is heavily relying on this solvent .Chemical Reactions Analysis

Hexafluoroisopropanol (HFIP) is known to facilitate various chemical reactions. For instance, it is used in Pd-catalyzed C–H activation, where it has been found to elevate the yield and selectivity . It also facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst .Applications De Recherche Scientifique

Synthesis and Material Applications

Synthesis and Crystal Structure : Shi-Juan Li et al. (2015) synthesized 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol by reacting phenol with hexafluoroacetone, predicting its application in fluoro-containing materials due to its structure which facilitates the synthesis of organic fluoro-containing polymers Shi-Juan Li, Daniel Y. Shen, & Chao-Zhi Zhang, 2015.

Polyhydroxyalkanoates with Fluorinated Phenoxy Side Groups : Y. Takagi et al. (2004) explored microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) with fluorinated phenoxy side groups, indicating significant alterations in physical properties and potential applications in material science Y. Takagi, Ryouhei Yasuda, A. Maehara, & T. Yamane, 2004.

Biomedical Material Properties : Shuenn-Kung Su et al. (2018) reported the synthesis of novel biodegradable F-containing polyurethanes using 4-(1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl)phenol (HFP) as a fluoro chain extender, revealing enhanced material properties suitable for biomedical applications Shuenn-Kung Su, Jia-Hao Gu, Hsun-Tsing Lee, S. Yu, Cheng-Lung Wu, & Maw-Cherng Suen, 2018.

Chemical Transformations and Reactivity

Uncoupling Electron Transport : V. Ullrich and H. Diehl (1971) studied the effect of fluorocarbons, including similar compounds, on uncoupling electron transport from monooxygenation in liver microsomes, highlighting the unique reactivity of fluorocarbons V. Ullrich & H. Diehl, 1971.

Fluoroform as a Difluorocarbene Source : Charles S. Thomoson and W. R. Dolbier (2013) utilized fluoroform, a compound related to the title chemical, as a source of difluorocarbene for the synthesis of difluoromethoxy- and difluorothiomethoxyarenes, demonstrating its utility in organic synthesis Charles S. Thomoson & W. R. Dolbier, 2013.

Fluorinated Compounds in Sensing and Fluorescence

Fluorescent Probes Sensing pH and Metal Cations : K. Tanaka et al. (2001) developed fluorescent probes based on derivatives of the compound, showcasing their high sensitivity to pH changes and selectivity in metal cation sensing K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, & S. Iwata, 2001.

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTMELIPUZRYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2957947.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2957952.png)

![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)

![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)